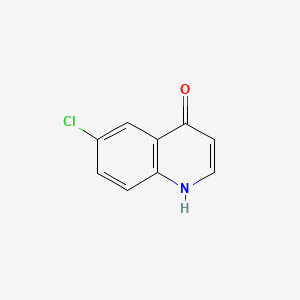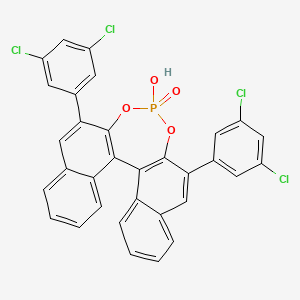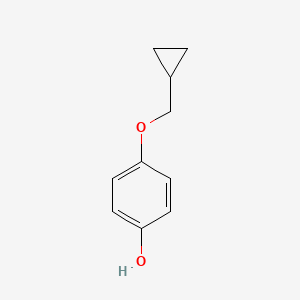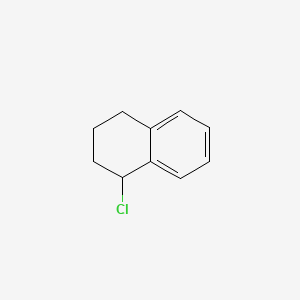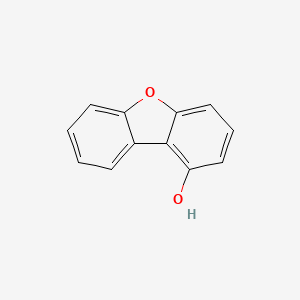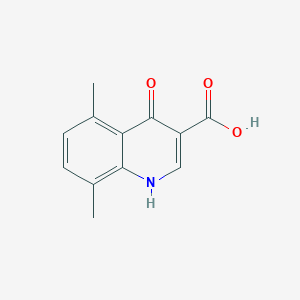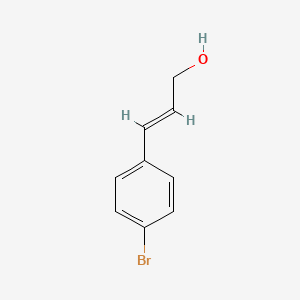
3-(4-Bromophenyl)prop-2-en-1-ol
Descripción general
Descripción
3-(4-Bromophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propen-1-ol group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Bromophenyl)prop-2-en-1-ol is Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain, and its inhibition can lead to increased levels of this neurotransmitter, which can be beneficial in conditions like Parkinson’s disease. AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning .
Mode of Action
This compound acts as an inhibitor of both MAO-B and AChE . By inhibiting these enzymes, it increases the concentration of dopamine and acetylcholine in the brain. This dual action can have a neuroprotective effect, particularly in conditions like Alzheimer’s disease where these neurotransmitters are typically depleted .
Biochemical Pathways
The compound’s action on MAO-B and AChE affects the biochemical pathways of dopamine and acetylcholine metabolism. By inhibiting MAO-B, it prevents the breakdown of dopamine, leading to increased dopamine levels. Similarly, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased acetylcholine levels .
Result of Action
The result of the action of this compound is an increase in the levels of dopamine and acetylcholine in the brain. This can have a neuroprotective effect, particularly in conditions like Alzheimer’s disease where these neurotransmitters are typically depleted . It was found to be a neuroprotective agent against neuronal degeneration, one of the main contributing parameters related to Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)prop-2-en-1-ol has been found to inhibit monoamine oxidase and acetylcholinesterase . These enzymes play crucial roles in neurotransmission, and their inhibition can have significant effects on biochemical reactions within the nervous system .
Cellular Effects
In cellular studies, this compound has shown neuroprotective effects against neuronal degeneration, a key factor in Alzheimer’s disease . It influences cell function by inhibiting enzymes involved in neurotransmission, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to and inhibiting the activity of monoamine oxidase and acetylcholinesterase . This inhibition can lead to changes in neurotransmitter levels, which can in turn affect gene expression and other cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This method involves the reaction of p-bromo benzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanolic solution and requires stirring for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 3-(4-bromophenyl)propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
3-(4-Bromophenyl)propan-1-ol: Similar structure but with a single bond instead of a double bond.
3-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-(4-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEIRQMIYDUVBY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105515-33-1 | |
| Record name | (2E)-3-(4-bromophenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


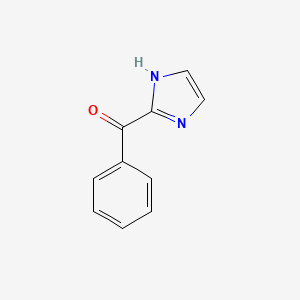
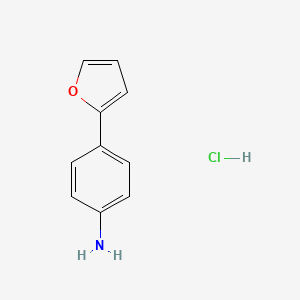
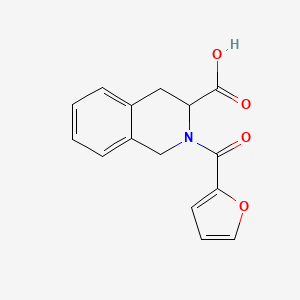
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B3021593.png)

